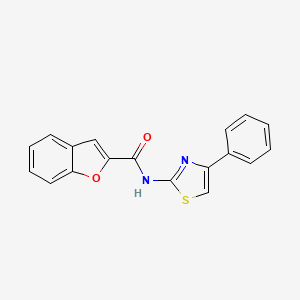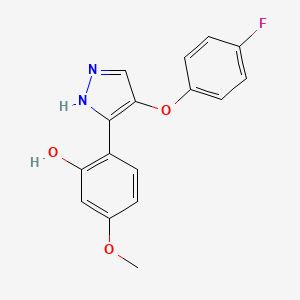
2-(4-(4-FLUOROPHENOXY)-1H-PYRAZOL-3-YL)-5-METHOXYPHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is a synthetic organic compound that belongs to the class of phenolic pyrazoles. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further connected to a methoxyphenol moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. One common method involves the reaction of 4-fluorophenol with a suitable halogenated pyrazole under basic conditions to form the fluorophenoxy-pyrazole intermediate. This intermediate is then subjected to further reactions with methoxyphenol derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinone derivatives, while substitution of the fluorine atom can result in various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may enhance the compound’s ability to interact with biological membranes, while the pyrazole ring can participate in hydrogen bonding and other interactions with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: A compound with similar fluorophenoxy functionality but different core structure.
Silicon phthalocyanines: Compounds with similar aromatic ring systems but different substituents and applications.
Uniqueness
2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is unique due to its specific combination of fluorophenoxy, pyrazole, and methoxyphenol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-fluorophenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-21-12-6-7-13(14(20)8-12)16-15(9-18-19-16)22-11-4-2-10(17)3-5-11/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDONVYCBJONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
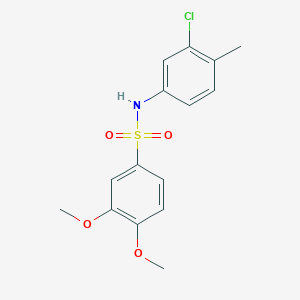
![2-(2,4-dichlorophenyl)-N'-[(3-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5834520.png)
![4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B5834524.png)
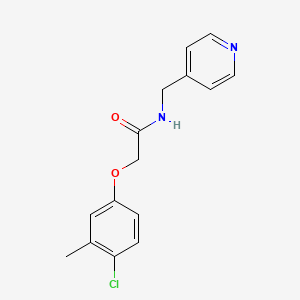
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5834540.png)
![N'-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE](/img/structure/B5834544.png)
![2,3-Dimethylfuro[3,2-g]chromen-7-one](/img/structure/B5834552.png)
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B5834556.png)
![4-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5834560.png)
![N-[(2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B5834561.png)
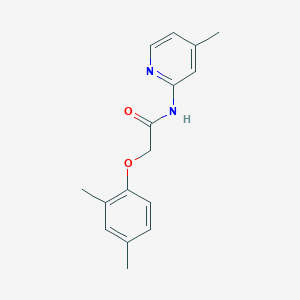
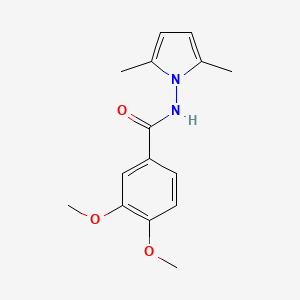
![N-methyl-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B5834585.png)
